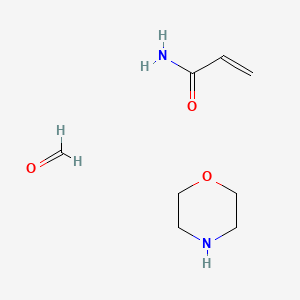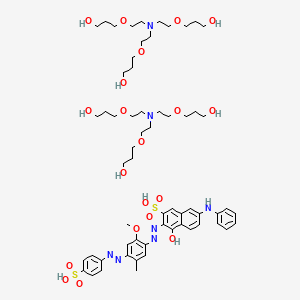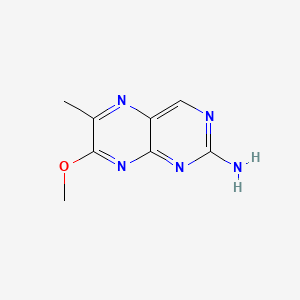
1,2-Distearoyl-3-palmitoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-3-palmitoyl-rac-glycerol is a type of triacylglycerol. It contains stearic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . This compound has been found in various natural sources such as cocoa butter, lard, and cod liver oil .
Molecular Structure Analysis
The molecular formula of this compound is C55H106O6 . It is a large molecule with a high molecular weight (average mass 863.427 Da, monoisotopic mass 862.798950 Da) .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 795.6±27.0 °C at 760 mmHg, and a flash point of 295.1±23.8 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 54 freely rotating bonds . Its polar surface area is 79 Å2 .
Scientific Research Applications
Thermal and Structural Properties : Zhang et al. (2009) investigated the thermal and structural properties of binary mixtures of different triacylglycerols, including 1,2-dioleoyl-3-palmitoyl-rac-glycerol. They found that these mixtures exhibited specific mixing behaviors like immiscible monotectic or peritectic mixing, which are crucial in understanding the physical properties of fats and oils used in food and pharmaceutical industries (Zhang et al., 2009).
Enantiomeric Separation by HPLC : Nagai et al. (2011) focused on separating enantiomers of asymmetric triacylglycerols like 1,2-dioleoyl-3-palmitoyl-rac-glycerol using recycle high-performance liquid chromatography (HPLC). This method is significant for analyzing the composition of fats and oils, especially in palm oil, and has implications in food science and nutrition (Nagai et al., 2011).
Crystallization and Phase Behavior : Bouzidi and Narine (2012) explored the crystallization and phase behavior of different triacylglycerols, including those similar in structure to 1,2-Distearoyl-3-palmitoyl-rac-glycerol. Their research contributes to understanding the physical properties of fats and oils, which is vital in food processing and production (Bouzidi & Narine, 2012).
Selective Enrichment for Cocoa Butter Equivalents : Kang et al. (2013) conducted a study on fractionating palm stearin to enrich in symmetric monounsaturated triacylglycerols, including compounds structurally related to this compound. This research is significant in the production of cocoa butter equivalents, a crucial ingredient in the chocolate industry (Kang et al., 2013).
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol are not fully understood due to the limited research available. As a triacylglycerol, it is known to interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism. These interactions are crucial for its role in energy storage, insulation, and cellular signaling .
Molecular Mechanism
As a triacylglycerol, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .
properties
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[N-(2-Aminobutanoyl)glycyl]amino}butanoic acid](/img/structure/B571092.png)
![2-(1H-imidazol-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B571100.png)

![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)
![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)

